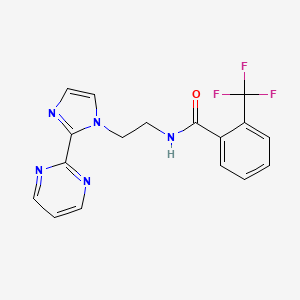

N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide, also known as GNE-272, is a small molecule inhibitor that targets the protein tyrosine kinase, known as MNK1/2. MNK1/2 is involved in the regulation of gene expression, which is essential for cell proliferation, differentiation, and survival. GNE-272 has been shown to have potential therapeutic applications in the treatment of various cancers, including acute myeloid leukemia, multiple myeloma, and glioblastoma.

Applications De Recherche Scientifique

Synthesis of Trifluoromethylated Compounds

The efficient synthesis of trifluoromethylated imidazo[1,2-a]pyrimidines and benzimidazo[1,2-a]pyrimidines through a Michael addition/intramolecular cyclization reaction demonstrates the compound's utility in creating fluoromethylated derivatives with potential biological activity (Jismy et al., 2019).

Antitumor and Antioxidant Agents

The synthesis of new fused and binary 1,3,4‐Thiadiazoles as potential antitumor and antioxidant agents highlights the compound's role in generating novel therapeutic molecules (Hamama et al., 2013).

Environmentally Benign Synthesis

A catalyst-free rapid synthesis approach for benzo[4,5]imidazo[1,2-a]-pyrimidine-3-carboxamides showcases environmentally friendly methods to produce fused tricyclic derivatives, potentially useful in various applications (Shaabani et al., 2014).

Cellular Permeability Investigation

The investigation into the cellular permeability of DNA-binding pyrrole-imidazole polyamides indicates the compound's relevance in studying the intracellular delivery of therapeutic agents (Liu & Kodadek, 2009).

Antiulcer Agents

Research on 3-substituted imidazo[1,2-a]pyridines as potential antiulcer agents reflects the exploration of the compound's therapeutic potential in gastroenterological conditions (Starrett et al., 1989).

Propriétés

IUPAC Name |

N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3N5O/c18-17(19,20)13-5-2-1-4-12(13)16(26)24-9-11-25-10-8-23-15(25)14-21-6-3-7-22-14/h1-8,10H,9,11H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBSKKERIRMXYNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCN2C=CN=C2C3=NC=CC=N3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{1-[2-(1H-pyrrol-1-yl)phenoxy]ethyl}-2-pyrimidinamine](/img/structure/B2839280.png)

![N-(4-fluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2839286.png)

![3-{[(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]amino}-2-thiophenecarboxylic acid](/img/structure/B2839287.png)

![potassium 2-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}-1,3-oxazole-4-carboxylate](/img/structure/B2839288.png)

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)isobutyramide](/img/structure/B2839291.png)

![N1-isopentyl-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2839293.png)

![4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2839294.png)